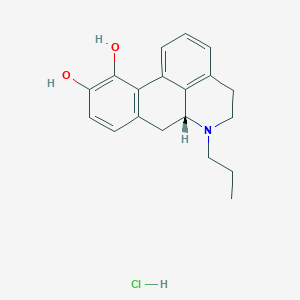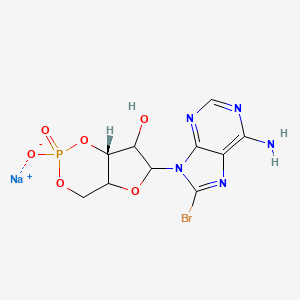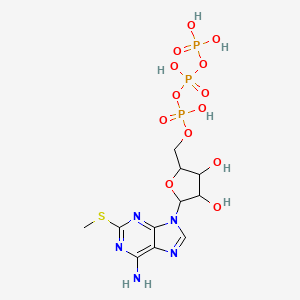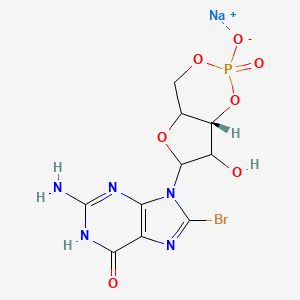![molecular formula C13H13NO4 B10763554 ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropane ring fused to a chromene moiety, with a hydroxyimino group and an ethyl ester functional group. Its molecular formula is C13H13NO4, and it has a molecular weight of 247.25 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves several key steps:
Directed Acylation: The process begins with the acylation of phenol using maleic anhydride to form an intermediate.
Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization under the catalysis of iodine to form a chromone scaffold.
Cyclopropanation: The chromone scaffold is then subjected to cyclopropanation using Corey’s dimethyloxosulfonium methylide.
Esterification: The resulting compound is esterified to introduce the ethyl ester group.
Oximation: Finally, the compound undergoes oximation to introduce the hydroxyimino group.
Industrial Production Methods
While the detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure efficiency, safety, and cost-effectiveness. Industrial production may also involve the use of automated synthesis equipment and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound’s unique structure allows it to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
類似化合物との比較
Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate: This compound has a similar structure but lacks the specific stereochemistry of the (1aS,7Z,7aS) isomer.
7-Hydroxyiminocyclopropan[b]chromen-1α-carboxylic acid ethyl ester: Another similar compound with slight variations in the functional groups and stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the hydroxyimino and ethyl ester groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+/t9-,13-/m0/s1 |
InChIキー |
FXCTZFMSAHZQTR-DRYKPYBASA-N |
異性体SMILES |
CCOC(=O)[C@]12C[C@H]1/C(=N/O)/C3=CC=CC=C3O2 |
正規SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B10763474.png)
![1-[6-[[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B10763478.png)
![ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763491.png)



![Ethyl 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763515.png)

![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)


![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)
